2-tert-Butylpyrazolo[1,5-a]pyrimidin-5(1H)-one
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Overview
Description
Preparation Methods
The synthesis of 2-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
2-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell signaling pathways that promote cell growth and survival . This can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
2-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
The uniqueness of 2-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one lies in its specific structural features and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
140705-38-0 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-tert-butyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)7-6-8-11-9(14)4-5-13(8)12-7/h4-6H,1-3H3,(H,11,14) |
InChI Key |
WLMWEDNRSXWTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C=CC(=O)NC2=C1 |
Origin of Product |
United States |
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